2,4,16alpha-Tribromoestrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,16alpha-Tribromoestrone is a brominated derivative of estrone, a naturally occurring estrogen. It is characterized by the presence of three bromine atoms at the 2, 4, and 16alpha positions on the estrone molecule. This compound is primarily used in research settings and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2,4,16alpha-Tribromoestrone involves the controlled bromination of estrone. One method includes the use of bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-bromination. Industrial production methods may involve similar bromination techniques but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
2,4,16alpha-Tribromoestrone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4,16alpha-Tribromoestrone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other brominated steroids and estrogen derivatives.
Biology: Researchers study its effects on estrogen receptors and its potential role in modulating hormonal pathways.
Medicine: It is investigated for its potential therapeutic applications, including its role in hormone replacement therapy and cancer treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,16alpha-Tribromoestrone involves its interaction with estrogen receptors. The bromine atoms at specific positions on the molecule may enhance its binding affinity to these receptors, leading to altered hormonal activity. The molecular targets include estrogen receptors alpha and beta, and the pathways involved may include the modulation of gene expression and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2,4,16alpha-Tribromoestrone can be compared with other brominated estrone derivatives, such as 2,4-dibromoestrone and 2,4,16beta-tribromoestrone. These compounds share similar structural features but differ in the number and position of bromine atoms. The uniqueness of this compound lies in its specific bromination pattern, which may result in distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C18H19Br3O2 |
---|---|
Molekulargewicht |
507.1 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |
InChI-Schlüssel |
ADSWXPLGWUHJRG-GYYZZVMYSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |
Kanonische SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.